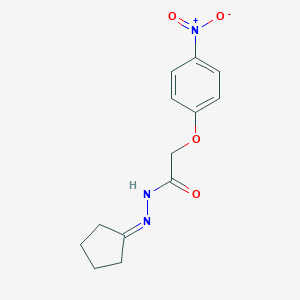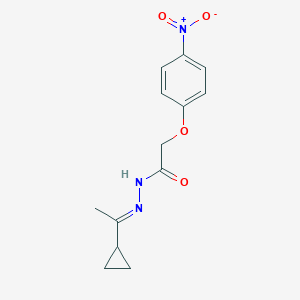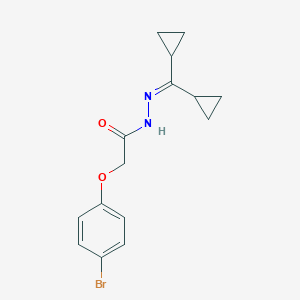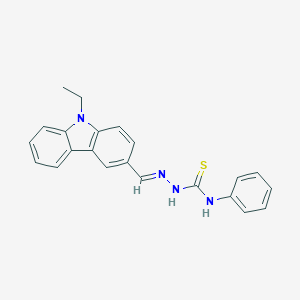
9-ethyl-9H-carbazole-3-carbaldehyde N-phenylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ethyl-9H-carbazole-3-carbaldehyde N-phenylthiosemicarbazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a carbazole moiety linked to a hydrazinecarbothioamide group, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde N-phenylthiosemicarbazone typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with N-phenylhydrazinecarbothioamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
9-ethyl-9H-carbazole-3-carbaldehyde N-phenylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the carbazole or hydrazinecarbothioamide moieties are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols
Scientific Research Applications
9-ethyl-9H-carbazole-3-carbaldehyde N-phenylthiosemicarbazone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-ethyl-9H-carbazole-3-carbaldehyde N-phenylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound’s carbazole moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function. These interactions contribute to the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-[(9H-carbazol-3-yl)methylidene]-N-phenylhydrazinecarbothioamide: Lacks the ethyl group on the carbazole moiety, resulting in different chemical properties and reactivity.
(2E)-2-[(9-ethyl-9H-carbazol-3-yl)methylidene]-N-methylhydrazinecarbothioamide: Features a methyl group instead of a phenyl group on the hydrazinecarbothioamide moiety, altering its biological activity.
Uniqueness
9-ethyl-9H-carbazole-3-carbaldehyde N-phenylthiosemicarbazone is unique due to the presence of both the ethyl group on the carbazole moiety and the phenyl group on the hydrazinecarbothioamide moiety
Properties
Molecular Formula |
C22H20N4S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C22H20N4S/c1-2-26-20-11-7-6-10-18(20)19-14-16(12-13-21(19)26)15-23-25-22(27)24-17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H2,24,25,27)/b23-15+ |
InChI Key |
LSMPQVMLMWPCQA-HZHRSRAPSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=S)NC3=CC=CC=C3)C4=CC=CC=C41 |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/NC(=S)NC3=CC=CC=C3)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=S)NC3=CC=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


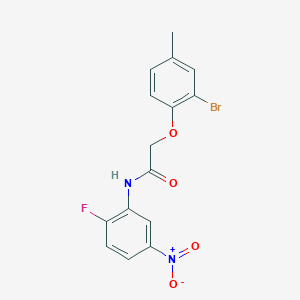
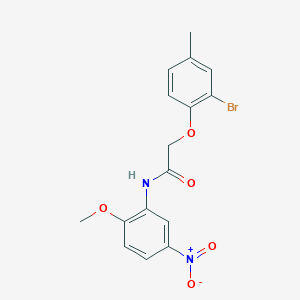
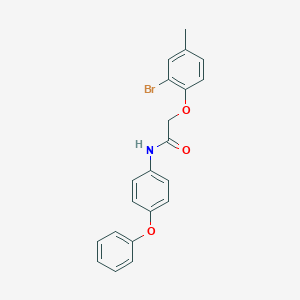
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2-bromo-4-methylphenoxy)acetamide](/img/structure/B322540.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B322541.png)
![N'-[2-(benzyloxy)benzylidene]-2-(2,4-dibromophenoxy)acetohydrazide](/img/structure/B322542.png)
![2-(2,4-dibromophenoxy)-N'-[(5-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B322543.png)
![(6E)-4-nitro-6-[[4-[9-[4-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]fluoren-9-yl]anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B322544.png)
![N'-[(2,4-dibromophenoxy)acetyl]-2-iodobenzohydrazide](/img/structure/B322549.png)
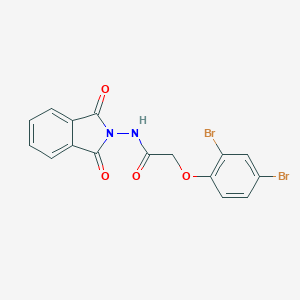
![N'-[(2,4-dibromophenoxy)acetyl]-2,2,2-trifluoroacetohydrazide](/img/structure/B322551.png)
